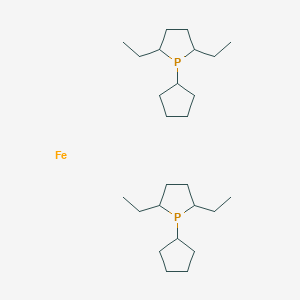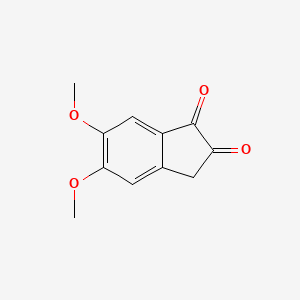
5,6-Dimethoxy-1,2-indanedione
描述
5,6-Dimethoxy-1,2-indanedione is a chemical compound known for its application in forensic science, particularly in the detection of latent fingerprints on porous surfaces. This compound is a derivative of indanedione and exhibits strong fluorescence, making it highly effective for visualizing fingerprints when exposed to specific light sources.
作用机制
Target of Action
The primary target of 5,6-Dimethoxy-1,2-indanedione is latent fingerprints on porous surfaces . It is used in forensic science for the detection of these fingerprints . The compound interacts with the amino acids present in the sweat residue of the fingerprints, particularly glycine .
Mode of Action
This compound interacts with the amino acids in the sweat residue of fingerprints, leading to a reaction that produces a luminescent product . This luminescence allows for the visualization of the fingerprints . The quality of the prints developed is affected by the carrier solvent used .
Biochemical Pathways
It is known that the compound reacts with the amino acids in sweat residue, particularly glycine . This reaction produces a luminescent product, allowing for the visualization of fingerprints .
Pharmacokinetics
It is known that the compound’s effectiveness in developing fingerprints can be influenced by the carrier solvent used .
Result of Action
The result of the action of this compound is the development of latent fingerprints on porous surfaces . The compound produces prints that display superior luminescence compared to other reagents, such as DFO . This makes this compound a potentially effective alternative to other fingerprint detection techniques .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the quality of the prints developed is affected by the carrier solvent used . Additionally, the compound gives superior luminescence to DFO after zinc salt treatment and cooling with liquid nitrogen, both of which improve the luminescence of prints developed with 1,2-indanediones .
生化分析
Biochemical Properties
It has been found to have lower detection limits for glycine, suggesting that it may interact with this amino acid
Molecular Mechanism
It is known to interact with glycine
Temporal Effects in Laboratory Settings
It has been found that the luminescence of prints developed with 5,6-Dimethoxy-1,2-indanedione can be improved after zinc salt treatment and cooling with liquid nitrogen . This suggests that the compound may have some degree of stability and that its effects may change over time.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1,2-indanedione involves the reaction of 5,6-dimethoxy-1-indanone with various reagents. One common method includes the use of ethyl acetate and HFE-7100 as solvents, with the reaction being carried out at room temperature without the application of heat .
Industrial Production Methods: Industrial production of this compound is more complex due to the need for high purity and yield. The process typically involves multiple steps, including the purification of intermediates and the use of advanced techniques to ensure the stability and solubility of the final product .
化学反应分析
Types of Reactions: 5,6-Dimethoxy-1,2-indanedione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Piperidine, morpholine, and imidazole.
Major Products Formed: The major products formed from these reactions include various substituted indanediones and their corresponding alcohols or quinones, depending on the reaction conditions .
科学研究应用
5,6-Dimethoxy-1,2-indanedione has several applications in scientific research:
Forensic Science: It is widely used as a reagent for detecting latent fingerprints on porous surfaces, offering superior fluorescence compared to other reagents like ninhydrin and DFO.
Chemistry: The compound is used in the synthesis of other complex molecules and as an intermediate in organic reactions.
Biology and Medicine:
相似化合物的比较
- 5-Methoxy-1,2-indanedione
- 1,2-Indanedione
- Ninhydrin
- DFO (1,8-Diazafluoren-9-one)
Comparison: 5,6-Dimethoxy-1,2-indanedione stands out due to its superior fluorescence and stability compared to other similar compounds. While ninhydrin and DFO are also used for fingerprint detection, this compound offers better solubility and a more stable working solution, making it a preferred choice in forensic applications .
属性
IUPAC Name |
5,6-dimethoxy-3H-indene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVYZYHBLAMLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
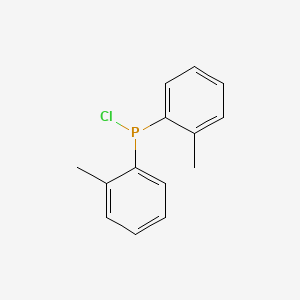
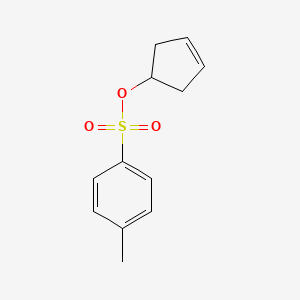
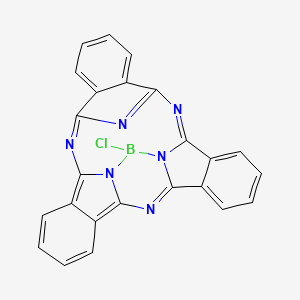
![2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate](/img/structure/B3068312.png)
![N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine](/img/structure/B3068315.png)
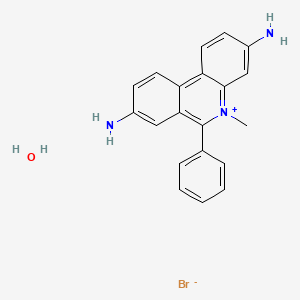
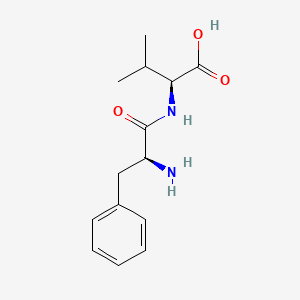
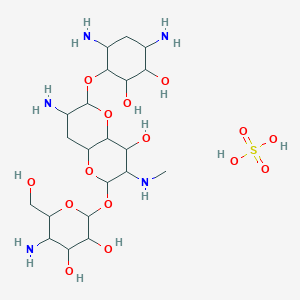
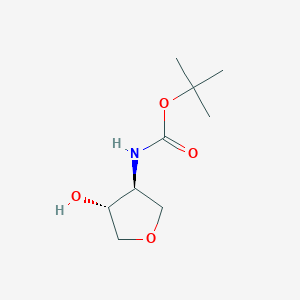
![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)

